N-Methoxysuccinyl-Ala-Ala-Pro-Val

Beschreibung

Eigenschaften

IUPAC Name |

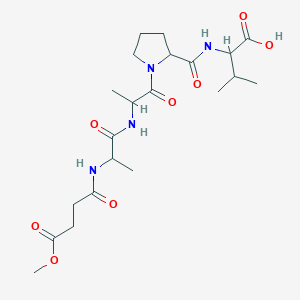

2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYKVGBBBLUSAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401255 |

Source

|

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107441-48-5 |

Source

|

| Record name | N-Methoxysuccinyl-Ala-Ala-Pro-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural & Functional Architecture of N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine

Technical Guide for High-Throughput Screening & Enzymology

Executive Summary

N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine (MeOSuc-AAPV) represents the canonical recognition motif for Human Neutrophil Elastase (HNE) .[1][2] While the peptide sequence itself defines the specificity, it is rarely used in isolation. Instead, it serves as the "warhead carrier" in two distinct classes of biochemical tools:

-

Chromogenic/Fluorogenic Substrates: Coupled to p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC) for kinetic profiling.

-

Irreversible Inhibitors: Coupled to chloromethyl ketone (CMK) for active site alkylation.

This guide deconstructs the structural logic of MeOSuc-AAPV, explaining why this specific sequence acts as a "lock" for the HNE "key," and provides validated protocols for its application in drug discovery.

Part 1: Structural Anatomy & Chemical Logic

The efficacy of MeOSuc-AAPV relies on the Schechter and Berger nomenclature , where amino acid residues of the substrate (P) interact with specific binding pockets (S) on the enzyme.

1. The Core Sequence (P4-P1)

The sequence Ala-Ala-Pro-Val is designed to mimic the hydrophobic cross-linking domains of elastin , the physiological target of HNE.

| Position | Residue | Structural Function | Interaction with HNE (S Pocket) |

| P1 | L-Valine | Specificity Anchor. HNE has a small, hydrophobic S1 pocket (blocked by Val190/Val216). It rejects bulky residues (Phe/Tyr) favored by Chymotrypsin and basic residues (Arg/Lys) favored by Trypsin. Valine fits perfectly. | S1 Pocket: Hydrophobic Van der Waals contact. |

| P2 | L-Proline | Conformational Lock. Proline restricts the peptide backbone flexibility, forcing the chain into a "kinked" conformation that aligns the P1 residue into the catalytic triad. | S2 Pocket: Hydrophobic interaction; critical for efficient catalysis ( |

| P3 | L-Alanine | Spacer/Stabilizer. Provides backbone length to reach the extended binding site. | S3 Pocket: Solvent-exposed; weak interaction. |

| P4 | L-Alanine | Distal Binding. Further stabilizes the enzyme-substrate complex. | S4 Pocket: Hydrophobic interaction. |

2. The N-Terminal Cap (MeOSuc)

The N-Methoxysuccinyl group is not merely a blocking group; it is a functional component.

-

Solubility: It increases the hydrophilicity of the hydrophobic AAPV sequence, essential for aqueous assay buffers.

-

Mimicry: It mimics the extended peptide backbone of natural proteins, preventing non-productive binding modes.

-

Stability: It prevents degradation by aminopeptidases that may be present in crude cell lysates (e.g., neutrophil lysates).

3. The C-Terminal Reporter (The "Payload")

The structure is completed by the leaving group attached to the Valine carbonyl:

-

pNA (Chromogenic): Cleavage releases p-nitroaniline (Yellow, Abs 405 nm).

-

AMC (Fluorogenic): Cleavage releases 7-amino-4-methylcoumarin (Blue Fluorescence, Ex 380nm / Em 460nm).

Part 2: Visualization of Structural Logic

The following diagram illustrates the precise mapping of the MeOSuc-AAPV substrate into the HNE active site pockets (S4-S1) and the catalytic mechanism.

Figure 1: Schematic representation of the MeOSuc-AAPV substrate binding to the HNE active site. The P1-Valine is critical for S1 pocket recognition, while the P2-Proline ensures correct orientation for the catalytic triad.

Part 3: Mechanistic Enzymology & Specificity

Selectivity Profile

While MeOSuc-AAPV is the "Gold Standard" for HNE, researchers must be aware of cross-reactivity to ensure data integrity.

| Enzyme | Activity on MeOSuc-AAPV | Kinetic Note |

| Human Neutrophil Elastase (HNE) | High | |

| Proteinase 3 (PR3) | Moderate | PR3 also accepts Val at P1 but prefers different P2/P3 residues. |

| Cathepsin G | Negligible | Cat G strictly prefers Phe/Tyr/Leu at P1. |

| Pancreatic Elastase | High | Structurally similar to HNE; often used as a cheaper surrogate in preliminary assays. |

Critical Insight: To confirm HNE activity in complex biological samples (e.g., sputum, lysate), you must use a specific inhibitor control.

-

Sivelestat (ONO-5046): Specific for HNE.

-

Elastatinal: Inhibits HNE and Pancreatic Elastase.

Part 4: Validated Experimental Protocols

Protocol A: Kinetic Assay (HNE Activity)

Objective: Determine the enzymatic activity of HNE using MeOSuc-AAPV-pNA.[1]

Reagents:

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5. (High salt prevents non-specific adsorption).

-

Substrate Stock: 20 mM MeOSuc-AAPV-pNA in 100% DMSO. (Store at -20°C).

-

Enzyme: Purified Human Neutrophil Elastase (reconstitute in 50 mM NaOAc, pH 5.5).

Workflow:

-

Dilution: Dilute Substrate Stock to 2x working concentration (e.g., 0.4 mM) in Assay Buffer.

-

Plating: Add 50 µL of Enzyme solution (0.1 - 10 nM final) to a 96-well clear plate.

-

Blanking: Add 50 µL Assay Buffer (no enzyme) to control wells.

-

Initiation: Add 50 µL of 2x Substrate solution to all wells (Final [S] = 0.2 mM).

-

Measurement: Immediately read Absorbance at 405 nm in kinetic mode (every 30 sec for 10-20 min) at 37°C.

Data Analysis:

Calculate the slope (

Protocol B: Irreversible Inhibition (CMK Derivative)

Objective: Permanently inactivate HNE in cell lysates to prevent degradation of cytokines during analysis.

Reagent: MeOSuc-AAPV-CMK (Chloromethyl Ketone). Mechanism: The CMK group alkylates His57 and Ser195. Usage: Add to cell lysis buffer at 10-50 µM . Warning: CMK derivatives are reactive alkylating agents. Handle with extreme care.

Part 5: Assay Logic Visualization

Figure 2: Step-by-step workflow for validating HNE activity using MeOSuc-AAPV-pNA. Note the critical "Inhibitor Check" step to ensure signal specificity.

Part 6: Synthesis & Stability Notes

-

Solubility: The core peptide is hydrophobic. Always dissolve in DMSO or DMF first to create a high-concentration stock (10-100 mM). Dilute into aqueous buffer only at the moment of use.

-

Hydrolysis: MeOSuc-AAPV-pNA is susceptible to spontaneous hydrolysis at high pH (> 8.5). Keep assay pH between 7.4 and 8.0.

-

Storage: Store lyophilized powder at -20°C. Stock solutions in DMSO are stable for 6 months at -20°C if kept dry (hygroscopic).

References

-

Nakajima, K., et al. (1979). "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase."[3] Journal of Biological Chemistry. 254(10): 4027-4032.[3][4] (The seminal paper defining AAPV specificity).

-

Stein, R. L., et al. (1984). "Catalysis by human leukocyte elastase.[5] Rate-limiting deacylation for specific p-nitroanilides and amides." Journal of the American Chemical Society.

-

Bieth, J. G. (2004).

-

Cayman Chemical.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Studies with peptide substrates related to the alpha 1-protease inhibitor reactive site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to MeOSuc-AAPV-pNA: A Chromogenic Substrate for Proteinase 3 and Neutrophil Elastase

This guide provides a comprehensive technical overview of the chromogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its application in measuring the activity of the serine protease, Proteinase 3 (PR3). This document delves into the substrate's mechanism, its critical specificity limitations, detailed protocols for its use, and the principles of data interpretation, ensuring a robust and validated approach to experimental design.

Introduction: The Significance of Proteinase 3 (PR3)

Proteinase 3 (PR3), also known as myeloblastin, is a neutral serine protease predominantly found in the azurophilic granules of neutrophils.[1] As a key component of the innate immune system, PR3 plays a role in host defense through the degradation of microbial proteins. However, its potent proteolytic activity is a double-edged sword. When released into the extracellular space during inflammation, PR3 can degrade a wide array of extracellular matrix proteins, including elastin, fibronectin, and collagen, leading to significant tissue damage.[2]

This enzymatic activity implicates PR3 in the pathophysiology of numerous chronic inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD). Furthermore, PR3 is the primary autoantigen in a severe autoimmune disorder known as Granulomatosis with Polyangiitis (GPA), a type of ANCA-associated vasculitis.[3] In GPA, the presence of anti-neutrophil cytoplasmic antibodies (ANCA) against PR3 leads to excessive neutrophil activation and devastating vascular inflammation.

Given its central role in both inflammation and autoimmunity, the accurate measurement of PR3's enzymatic activity is paramount for basic research, disease diagnostics, and the development of targeted therapeutic inhibitors.

The Substrate: MeOSuc-AAPV-pNA

MeOSuc-AAPV-pNA is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) chromogenic leaving group. It is designed to mimic a natural cleavage sequence recognized by certain neutrophil serine proteases.

Chemical and Physical Properties

A summary of the key properties of MeOSuc-AAPV-pNA is provided below.

| Property | Value |

| Full Chemical Name | N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-valinamide |

| CAS Number | 70967-90-7[4] |

| Molecular Formula | C₂₇H₃₈N₆O₉[4] |

| Molecular Weight | 590.63 g/mol [4] |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO (>20 mM) and DMF; sparingly soluble in aqueous buffers.[2] |

| Storage | Store solid powder at -20°C, desiccated. Stock solutions in DMSO are stable for several weeks at -20°C.[5] |

Mechanism of Action

The utility of MeOSuc-AAPV-pNA as a substrate lies in its straightforward enzymatic reaction. PR3 recognizes and cleaves the peptide bond on the C-terminal side of the valine (Val) residue. This proteolytic event liberates the p-nitroanilide (pNA) molecule. While the intact substrate is nearly colorless, free pNA in solution is yellow and exhibits a strong absorbance maximum between 405 and 410 nm.[5] The rate of the increase in absorbance at this wavelength is directly proportional to the enzymatic activity of PR3 in the sample.

Caption: Enzymatic hydrolysis of MeOSuc-AAPV-pNA by PR3.

The Critical Issue: Substrate Specificity and Cross-Reactivity

A common misconception is that MeOSuc-AAPV-pNA is a specific substrate for Proteinase 3. This is incorrect and a critical point of experimental consideration. While PR3 does cleave this substrate, it is also a highly sensitive substrate for another abundant neutrophil serine protease: Human Neutrophil Elastase (hNE) .[4][6] In fact, hNE processes MeOSuc-AAPV-pNA far more efficiently than hPR3 does.

The catalytic efficiency of an enzyme for a given substrate is best described by the kcat/Km ratio. A higher value indicates more efficient catalysis.

Comparative Enzyme Kinetics

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Implication |

| Human Proteinase 3 (hPR3) | ~400[1] | Moderate Efficiency |

| Human Neutrophil Elastase (hNE) | ~185,000[5] | Extremely High Efficiency (~460x higher than hPR3) |

Note: Values are approximate and can vary based on buffer conditions.

This vast difference in catalytic efficiency means that in any biological sample containing both enzymes, such as neutrophil lysates or bronchoalveolar lavage fluid, the signal generated from MeOSuc-AAPV-pNA hydrolysis will be overwhelmingly dominated by hNE activity. The substrate is not cleaved by Cathepsin G, another neutrophil serine protease.[6]

Causality and Experimental Implications

The lack of specificity is the single most important factor to consider when designing an experiment with MeOSuc-AAPV-pNA.

-

For Purified Systems: The substrate is perfectly suitable for kinetic studies using purified, isolated PR3 where hNE contamination is known to be absent.

-

For Biological Samples: Using this substrate to measure PR3 activity in complex biological mixtures is unreliable without stringent controls. To attribute the measured activity to PR3, one must incorporate highly specific inhibitors to dissect the relative contributions of PR3 and hNE. For instance, one could measure the total activity, then measure the residual activity in the presence of a potent and specific hNE inhibitor (like Sivelestat) to deduce the PR3-specific portion.

A Self-Validating Experimental Protocol for PR3 Activity

This protocol is designed for a 96-well microplate format and incorporates the necessary controls to account for the substrate's cross-reactivity. The final reaction volume is 200 µL.

Reagents and Materials

-

MeOSuc-AAPV-pNA powder (CAS 70967-90-7)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Purified Human Proteinase 3 (for positive control)

-

Purified Human Neutrophil Elastase (for cross-reactivity control)

-

Specific hNE inhibitor (e.g., Sivelestat)

-

Assay Buffer: 50 mM HEPES or Tris-HCl, 150 mM NaCl, 0.05% (v/v) Triton X-100, pH 7.4. Note: Detergents like Triton X-100 are often included to prevent the proteases from adhering to plastic surfaces.[7]

-

Clear, flat-bottom 96-well microplates

-

Microplate reader capable of kinetic measurements at 405 nm, with temperature control (37°C)

Solution Preparation

-

Substrate Stock Solution (10 mM): Dissolve 5.91 mg of MeOSuc-AAPV-pNA in 1 mL of 100% DMSO. Vortex until fully dissolved. Aliquot and store at -20°C.[5]

-

Substrate Working Solution (1 mM): Immediately before use, dilute the 10 mM stock solution 1:10 in Assay Buffer.

-

Enzyme Solutions: Prepare working solutions of your sample, purified PR3 control, and purified hNE control in Assay Buffer. The optimal concentration should be determined empirically but often falls in the low nanomolar range (e.g., 1-20 nM final concentration).

-

Inhibitor Solutions: Prepare inhibitor stocks in the appropriate solvent (e.g., DMSO or water) and create working solutions in Assay Buffer.

Assay Workflow

Caption: Step-by-step workflow for the PR3/hNE activity assay.

Recommended Plate Layout

A self-validating system requires multiple controls.

| Well Type | Contents | Purpose |

| Blank | 180 µL Assay Buffer + 20 µL Substrate | Measures non-enzymatic substrate hydrolysis. |

| Sample | 170 µL Buffer + 10 µL Vehicle + 10 µL Sample + 20 µL Substrate | Measures total protease activity in the sample. |

| Sample + hNE Inhibitor | 170 µL Buffer + 10 µL hNE Inhibitor + 10 µL Sample + 20 µL Substrate | Measures activity not attributable to hNE (i.e., PR3 activity). |

| Positive Control (PR3) | 180 µL Buffer + 10 µL Purified PR3 + 20 µL Substrate | Confirms substrate and buffer are working for PR3. |

| Positive Control (hNE) | 180 µL Buffer + 10 µL Purified hNE + 20 µL Substrate | Confirms substrate and buffer are working for hNE. |

Data Analysis and Interpretation

-

Calculate the Rate of Reaction: For each well, plot absorbance (405 nm) versus time (minutes). Identify the linear portion of the curve (initial velocity) and calculate the slope. This gives the rate in units of ΔA/min.

-

Correct for Blank: Subtract the rate of the blank well from all other wells.

-

Convert to Molar Rate: Use the Beer-Lambert Law (A = εcl) to convert the rate from ΔA/min to a molar concentration per minute.

-

Rate (M/min) = (ΔA/min) / (ε × l)

-

Where:

-

ε (Molar Extinction Coefficient) for p-nitroanilide at 405 nm is ~9,960 M⁻¹cm⁻¹.[6]

-

l (Path Length) in a 96-well plate depends on the volume. For a 200 µL volume, the path length is typically around 0.5 cm. This must be empirically determined or calculated for your specific plate and reader for highest accuracy.

-

-

-

Interpret the Results:

-

The PR3 activity in your sample is the rate obtained from the "Sample + hNE Inhibitor" wells.

-

The hNE activity is the total "Sample" rate minus the "Sample + hNE Inhibitor" rate.

-

This comparative analysis provides a trustworthy, self-validating measurement of PR3-specific activity.

-

Field-Proven Insights and Conclusion

MeOSuc-AAPV-pNA is a highly sensitive and cost-effective tool for measuring serine protease activity. Its primary strength is its high turnover rate by neutrophil elastase, making it an excellent substrate for that specific enzyme.

However, for the study of Proteinase 3, its utility is nuanced. The substrate's profound cross-reactivity with hNE is not a flaw to be ignored, but a critical parameter that must be addressed in the experimental design.

-

When to Use It: This substrate is appropriate for high-throughput screening of potential PR3 inhibitors using purified enzyme, or in cellular systems genetically engineered to lack hNE.

-

When to Be Cautious: When analyzing any primary cells, tissues, or biological fluids where hNE is likely present, MeOSuc-AAPV-pNA should not be used to measure PR3 without the rigorous use of specific inhibitors and controls as described in this guide.

-

Alternatives: For researchers requiring a more direct and specific measurement of PR3 in complex samples, alternative technologies such as FRET-based substrates designed for higher PR3 specificity or activity-based probes should be considered.[7]

By understanding the causality behind the substrate's reactivity and implementing a self-validating experimental design, researchers can leverage the sensitivity of MeOSuc-AAPV-pNA to generate accurate and reliable data on Proteinase 3 activity.

References

-

Wiesner, O., Litwiller, R.D., Hummel, A.M., et al. (2005). Differences between human proteinase 3 and neutrophil elastase and their murine homologues are relevant for murine model experiments. FEBS Letters, 579(24), 5305-5312. [Link]

-

Korkmaz, B., Attucci, S., Jourdan, M. L., Juliano, L., & Gauthier, F. (2003). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. The Journal of biological chemistry, 278(34), 32088–32096. [Link]

-

Brainly.com (2023). We need to convert the reaction rate from the change in absorbance (ΔA per minute) to the change in. User question and answer. [Link]

-

Jennette, J. C., & Falk, R. J. (2014). Pathogenesis of antineutrophil cytoplasmic autoantibody-mediated vasculitis. Annual review of pathology, 9, 139–160. [Link]

Sources

Methodological & Application

Application Note: High-Performance Kinetic Analysis of Human Neutrophil Elastase (HNE) Using MeOSuc-AAPV-pNA

Abstract & Introduction

Human Neutrophil Elastase (HNE) is a cytotoxic serine protease stored in the azurophilic granules of neutrophils. While essential for host defense, unchecked HNE activity is a primary driver of tissue destruction in emphysema, cystic fibrosis, and COPD.

This guide details the optimal physicochemical environment for monitoring HNE activity using the highly specific chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA (MeOSuc-AAPV-pNA) .[1] Unlike generic protease assays, HNE requires specific ionic strength and surfactant conditions to prevent surface adsorption and autolysis. This protocol focuses on maximizing sensitivity and reproducibility for kinetic screening.

The Reaction Mechanism

HNE cleaves the amide bond between the Valine residue and the p-nitroanilide (pNA) moiety.[2] The reaction follows a ping-pong mechanism typical of serine proteases (catalytic triad: His-57, Asp-102, Ser-195).[1]

Reaction:

The release of p-nitroaniline is monitored continuously at 405 nm .[2]

Figure 1: Kinetic pathway of MeOSuc-AAPV-pNA hydrolysis by Human Neutrophil Elastase.[1]

Critical Buffer Parameters (The "Why")

To achieve optimal hydrolysis rates, one must deviate slightly from "physiological" buffers. HNE is a highly cationic (basic) protein that sticks avidly to plastics and is activated by high ionic strength.[1]

A. Ionic Strength (The "Salt Activation" Effect)

Unlike many enzymes that prefer physiological salt (150 mM NaCl), purified HNE exhibits maximum stability and activity at high ionic strength (500 mM NaCl) .

-

Mechanism: High salt concentrations shield the strong positive surface charge of the enzyme, preventing self-aggregation and non-specific binding to the anionic matrices often found in crude preparations (or the assay plate itself).

-

Recommendation: Use 500 mM NaCl for purified enzyme assays. Use 150 mM only if mimicking specific physiological fluid conditions is strictly required.

B. Surfactants (Preventing Loss)

HNE is notorious for adsorbing to the walls of polystyrene microplates, which causes a "phantom" loss of activity over time.

-

Mechanism: Non-ionic detergents coat the hydrophobic surfaces of the plastic.

-

Recommendation: 0.01% - 0.05% Brij-35 is superior to Tween-20 for HNE stability.[1] It effectively prevents surface loss without denaturing the protein.

C. pH Buffering

The catalytic optimum for HNE is pH 7.5 – 8.0 .

-

Buffer Choice: HEPES (50-100 mM) is preferred over Tris for kinetic studies at 37°C because HEPES has a lower

(change in dissociation constant with temperature).[1] However, Tris-HCl is acceptable if temperature is strictly controlled.[1]

D. Solvent Tolerance (DMSO)

The substrate, MeOSuc-AAPV-pNA, is hydrophobic and requires DMSO for solubilization.[1]

-

Constraint: HNE activity decreases as DMSO concentration rises.

-

Limit: Keep final DMSO concentration < 2% . Ideally, aim for 1% .

Optimized Protocol

Reagent Preparation

| Reagent | Stock Concentration | Preparation Notes | Storage |

| Assay Buffer (2X) | 100 mM HEPES, 1.0 M NaCl, 0.02% Brij-35, pH 7.5 | Dissolve in ultrapure water.[1] Filter (0.22 | 4°C (3 months) |

| Substrate Stock | 20 mM MeOSuc-AAPV-pNA | Dissolve powder in 100% dry DMSO. | -20°C (Desiccated) |

| HNE Enzyme | 100 | Reconstitute in 50 mM NaOAc (pH 5.[1]5) + 200 mM NaCl for stability. | -80°C (Aliquot) |

Assay Workflow (96-Well Format)

Self-Validating Step: Always include a "No Enzyme" control to measure spontaneous substrate hydrolysis (background drift) and a "pNA Standard Curve" to calculate the exact extinction coefficient for your specific plate reader.[1]

-

Prepare Working Solutions:

-

1X Assay Buffer: Dilute 2X stock 1:1 with water (Final: 50 mM HEPES, 500 mM NaCl, 0.01% Brij-35, pH 7.5).

-

Substrate Working Solution: Dilute 20 mM DMSO stock into 1X Assay Buffer to 200-500

M (This prevents precipitating the substrate directly into the enzyme mix later). -

Enzyme Working Solution: Dilute HNE to 2-20 nM in 1X Assay Buffer immediately before use.

-

-

Plate Setup:

Figure 2: Step-by-step pipetting workflow for kinetic assay.

-

Execution:

-

Add 50

L of Enzyme Solution to sample wells. -

Add 50

L of Assay Buffer to Blank wells. -

Incubate plate at 37°C for 10 minutes (Temperature equilibrium is critical for kinetics).

-

Add 50

L of Substrate Solution to all wells to initiate reaction. -

IMMEDIATELY read Absorbance at 405 nm in kinetic mode (interval: 30-60s) for 15-30 minutes.

-

Data Analysis & Calculations

Do not rely solely on endpoint readings, as the reaction may plateau (substrate depletion). Use the initial linear velocity (

-

Calculate Slope: Determine the slope (

) for the linear portion of the curve. -

Subtract Background:

.[1] -

Calculate Activity:

[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Activity | Enzyme adsorption to plastic.[1][3] | Ensure Brij-35 is present. Do not use polystyrene tubes for serial dilutions; use polypropylene. |

| Non-Linear Kinetics | Substrate depletion.[1] | Reduce enzyme concentration or decrease assay time. Ensure substrate is |

| Precipitation | Substrate insolubility.[1] | Ensure DMSO is < 2%.[4] Dilute substrate into buffer slowly while vortexing. |

| High Background | Spontaneous hydrolysis.[1] | pH is likely > 8.5. Check buffer pH at 37°C. |

References

-

Sigma-Aldrich. Enzymatic Assay of Elastase (EC 3.4.21.37).[1]Link

-

Cayman Chemical. Neutrophil Elastase Activity Assay Kit Protocol.Link

-

Bieth, J. G. (2001). The elastase-alpha1-proteinase inhibitor interaction.[1][5][6] In: Elastase: Inhibitors and Diseases.[4]

-

BindingDB. Assay Description: Human Neutrophil Elastase MeOSuc-AAPV-AMC/pNA.Link[1]

-

Nakajima, K., et al. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Journal of Biological Chemistry. Link

Sources

- 1. MeOSuc-Ala-Ala-Pro-Val-PNA | C27H38N6O9 | CID 16219658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atsjournals.org [atsjournals.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Deleterious effect of Brij 35 on alkyl 2-pyrones and other hydrophobic inhibitors of human sputum and leucocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition [mdpi.com]

Fluorescence resonance energy transfer assays using MeOSuc-AAPV derivatives

Application Note: High-Throughput Fluorogenic Elastase Assays Using MeOSuc-AAPV Derivatives

Introduction & Biological Context

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While essential for host defense against Gram-negative bacteria, excessive HNE activity is a primary driver of tissue damage in chronic obstructive pulmonary disease (COPD), acute lung injury, and cystic fibrosis.[2]

This guide details the use of MeOSuc-Ala-Ala-Pro-Val-AMC (MeOSuc-AAPV-AMC) , the industry-standard fluorogenic substrate for HNE.[2] Unlike broad-spectrum protease substrates, the AAPV sequence is highly specific to the S1-S4 binding pockets of elastase, while the methoxysuccinyl (MeOSuc) N-terminal cap enhances solubility and stability.[2]

Technical Clarification on "FRET" vs. "Fluorogenic":

While often categorized under FRET assays in high-throughput screening (HTS) catalogs, MeOSuc-AAPV-AMC operates via fluorogenic release (de-quenching).[2] The coumarin fluorophore (AMC) is quenched via an amide linkage to the peptide. Proteolytic cleavage releases free AMC, restoring its fluorescence.[1] True FRET derivatives (e.g., Abz-AAPV-Tyr(NO₂)) exist but are less common for this specific sequence due to the superior kinetic properties (

Mechanism of Action

The assay relies on the specific hydrolysis of the amide bond between the C-terminal Valine and the AMC reporter group.

Reaction Scheme:

-

Excitation: 380 nm

-

Dynamic Range: 3-4 orders of magnitude[2]

Figure 1: Kinetic mechanism of the MeOSuc-AAPV-AMC assay. The enzyme recycles after cleaving the substrate, allowing for continuous kinetic monitoring.

Experimental Protocol

Materials & Reagents

| Component | Specification | Purpose |

| Substrate | MeOSuc-Ala-Ala-Pro-Val-AMC | Specific reporter for HNE.[2][8] |

| Enzyme | Purified Human Neutrophil Elastase | Target protease. |

| Control Inhibitor | Sivelestat (IC50 ~40 nM) or SPCK | Validates assay performance.[2] |

| Assay Buffer | 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5 | High salt mimics physiological granule conditions; Tween prevents enzyme loss to plastic.[2] |

| Solvent | DMSO (Dimethyl sulfoxide) | Dissolving hydrophobic compounds.[2] |

| Plate | 96-well or 384-well Black Flat-Bottom | Black plates minimize background scattering.[2] |

Reagent Preparation

-

Substrate Stock (10 mM): Dissolve 5 mg of MeOSuc-AAPV-AMC (MW: 627.7 g/mol ) in 796 µL of 100% DMSO. Store at -20°C protected from light.

-

Enzyme Stock: Reconstitute lyophilized HNE in Assay Buffer to 1 U/µL. Aliquot and store at -80°C. Avoid freeze-thaw cycles.

-

Working Substrate Solution: Dilute Stock to 2x concentration (e.g., 200 µM) in Assay Buffer just before use.

Kinetic Assay Workflow (96-Well Format)

Step 1: Inhibitor/Compound Addition [2][10][11]

-

Add 10 µL of Test Compound (diluted in Assay Buffer < 5% DMSO) to experimental wells.

-

Add 10 µL of Vehicle (Buffer + DMSO) to "No Inhibitor" (Positive Control) wells.

-

Add 10 µL of Sivelestat (10 µM) to "Inhibitor Control" wells.[2][1]

Step 2: Enzyme Addition

-

Dilute HNE to 20 mU/mL in Assay Buffer.

-

Add 50 µL of diluted HNE to all wells except "Substrate Blank".

-

Add 50 µL of Assay Buffer to "Substrate Blank" wells.

-

Incubate for 10-15 minutes at 37°C to allow compound-enzyme interaction.

Step 3: Reaction Initiation

-

Add 40 µL of Working Substrate Solution (200 µM) to all wells.[2]

-

Final Volume: 100 µL.

-

Final Substrate Conc: 80 µM (Targeting

for sensitive inhibition detection).

Step 4: Measurement

-

Immediately place in a fluorescence microplate reader pre-heated to 37°C.[11]

-

Interval: Read every 60 seconds for 30 minutes.

-

Settings:

nm,

Figure 2: Step-by-step experimental workflow for HNE inhibitor screening.

Data Analysis & Validation

Calculating Velocity ( )

Do not use endpoint data if possible. Kinetic data allows you to identify the linear range and ignore lag phases.

-

Plot RFU (Relative Fluorescence Units) vs. Time (min).[2][10]

-

Select the linear portion of the curve (typically 5–20 mins).

-

Calculate the slope (

) for each well. This is the Initial Velocity (

Percent Inhibition

[2]Determination

Fit the % Inhibition data against log[Compound Concentration] using a 4-parameter logistic (4PL) non-linear regression model:

Critical Troubleshooting (Self-Validating Systems)

-

Inner Filter Effect: If test compounds are colored (yellow/orange), they may absorb the fluorescence at 460 nm, appearing as false positives.[2]

-

Validation: Spike free AMC into the buffer with the compound (no enzyme). If fluorescence is lower than buffer alone, the compound is quenching the signal.

-

-

Substrate Depletion: If the curve plateaus early, the enzyme concentration is too high.

-

Correction: Dilute enzyme until the signal is linear for at least 20 minutes.

-

-

Spontaneous Hydrolysis: MeOSuc-AAPV-AMC is relatively stable, but high pH (> 8.[2]5) can cause non-enzymatic hydrolysis.

-

Check: Ensure "Substrate Blank" wells show negligible slope.

-

References

- Bieth, J. G. (2004).

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MEOSUC-ALA-ALA-PRO-VAL-AMC | 72252-90-5 [amp.chemicalbook.com]

- 6. Enzo Life Sciences MeOSuc-AAPV-AMC (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]

- 7. abmole.com [abmole.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. content.abcam.com [content.abcam.com]

Troubleshooting & Optimization

Technical Support Center: MeOSuc-AAPV-pNA Storage & Stability

Topic: Storage stability of MeOSuc-AAPV-pNA stock solutions at -20°C

Executive Summary & Core Directive

MeOSuc-Ala-Ala-Pro-Val-pNA (MeOSuc-AAPV-pNA) is the gold-standard chromogenic substrate for Human Neutrophil Elastase (HNE) .[1][2][3] While the lyophilized powder is stable for years, the solubilized stock solution is thermodynamically unstable due to the high energy of the amide bond linking the p-nitroaniline (pNA) chromophore.

The Critical Failure Mode: Spontaneous (abiotic) hydrolysis.[2][3]

If your stock solution absorbs moisture, the substrate will auto-degrade, releasing free pNA.[2][3] This causes high background absorbance (

This guide provides the exact protocols to prevent this, ensuring your

Standard Operating Procedure (SOP): Preparation & Storage

A. Solubilization Protocol

B. Storage Specifications

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Standard) | Kinetic trap; slows hydrolysis significantly.[1][2][3] |

| Container | Amber, O-ring sealed cryovials | Protects from light (pNA is light sensitive) and moisture entry.[1][2][3] |

| Desiccant | Required in secondary container | DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce condensation.[1][2][3] |

| Shelf Life | 3 Months at -20°C | After 3 months, background hydrolysis typically exceeds 5%.[1][2][3] |

| Long-Term | -80°C (Recommended) | Extends stability to 6–12 months.[1][2][3] |

Mechanism of Action & Degradation

To troubleshoot effectively, you must visualize the competing pathways occurring in your tube.[3]

Pathway Diagram: Enzymatic vs. Abiotic Hydrolysis

Figure 1: The dual fate of the substrate.[1][2][3] The green path represents the desired enzymatic reaction. The red dashed path represents the abiotic hydrolysis caused by moisture in the stock solution, leading to false positives.

Troubleshooting & FAQs

Issue 1: High Background Absorbance

User Report: "I added the substrate to the buffer (no enzyme), and the OD405 is already 0.3."

-

Root Cause: Your stock solution has undergone abiotic hydrolysis .[3][7] This usually happens because the DMSO stock absorbed atmospheric moisture during previous freeze-thaw cycles.[1][3]

-

Diagnostic Check:

-

Solution:

-

Always aliquot stocks (e.g., 50 µL/tube) to avoid repeated freeze-thaws.

-

Store vials inside a jar with silica gel desiccant.[3]

-

Issue 2: Precipitation Upon Dilution

User Report: "When I add the 20 mM DMSO stock to my assay buffer, the solution turns cloudy."

-

Root Cause: The "Solvent Shock."[3] MeOSuc-AAPV-pNA is hydrophobic.[1][2][3] Adding a high concentration directly to an aqueous buffer causes rapid precipitation before it can disperse.[3]

-

The Fix:

-

Step 1: Prepare an intermediate dilution in assay buffer (e.g., dilute stock to 1 mM).

-

Step 2: Vortex immediately and vigorously.[3]

-

Step 3: Add this intermediate to the reaction well.

-

Limit: Keep final DMSO concentration < 1% in the assay to avoid inhibiting the elastase enzyme.

-

Issue 3: DMSO vs. DMF

User Question: "Can I use DMF (Dimethylformamide) instead of DMSO?"

-

Answer: Yes.

-

Pros: DMF is less hygroscopic than DMSO, meaning stocks may be slightly more stable against moisture-driven hydrolysis.[1][2][3]

-

Cons: DMF is more volatile and toxic.[3]

-

Recommendation: If your lab has humidity issues, switch to DMF.[3] Ensure the final assay concentration of DMF is < 1% to prevent enzyme denaturation.[3]

Issue 4: Validation of Old Stocks

User Question: "I found a box of aliquots at -20°C from last year. Can I use them?"

-

Validation Protocol:

References

-

Sigma-Aldrich. Product Information: Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide.[1][2][3] (States stability of stock solutions is 3 months at -20°C).[1][2][3][6] [1][2][3]

-

Cayman Chemical. MeOSuc-AAPV-pNA Product Insert. (Provides solubility data in DMSO/DMF and long-term solid stability).

-

BenchChem. Application Note: MeOSuc-Ala-Ala-Pro-Val-pNA Solution Preparation. (Details the 10-20 mM stock preparation protocol). (Note: Generalized link to supplier protocol repository).

-

Stein, R. L., et al. (1984).[2][3] "Catalysis by human leukocyte elastase.[3][8][9] Rate-limiting deacylation for specific p-nitroanilides." Journal of the American Chemical Society.[3] (Mechanistic basis for the pNA release and hydrolysis rates).

Sources

- 1. MeOSuc-Ala-Ala-Pro-Val-PNA | C27H38N6O9 | CID 16219658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Methoxysuccinyl-Ala-Ala-Pro-Val- p- nitroanilide [sigmaaldrich.com]

- 4. MeOSuc-AAPV-pNA | CymitQuimica [cymitquimica.com]

- 5. MeO-Suc-Ala-Ala-Pro-Val-pNA peptide [novoprolabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 8. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]

- 9. medchemexpress.com [medchemexpress.com]

Technical Support Center: Human Neutrophil Elastase (HNE) Assay Optimization

Introduction

Welcome to the Technical Support Center. You are likely using N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA (MeOSuc-AAPV-pNA) to assay Human Neutrophil Elastase (HNE).[1][2] This substrate is the industry "gold standard" because the methoxysuccinyl group enhances specificity and solubility compared to acetylated variants.

However, HNE is a finicky enzyme. It is highly basic (isoelectric point > 9.[1][2]0) and requires specific ionic strength conditions that are often overlooked. This guide moves beyond basic protocols to explain the physicochemical drivers of the assay.

Module 1: The pH and Ionic Strength Nexus (Core Science)[1][2]

The Optimal pH Window

Target pH: 7.5 – 8.0

Critical Insight: While HNE is active between pH 7.0 and 9.0, the optimal balance between catalytic efficiency (

-

Mechanism: The catalytic triad of HNE (His-57, Asp-102, Ser-195) relies on His-57 acting as a general base.[1][2] Below pH 6.0, His-57 is protonated and cannot accept the proton from Ser-195, killing activity.[1]

-

Risk of High pH (> 8.5): At alkaline pH, the amide bond linking the p-nitroaniline (pNA) chromophore becomes susceptible to spontaneous (non-enzymatic) hydrolysis.[1][2] This causes "signal drift" in your blank wells.

The Hidden Variable: Ionic Strength

Requirement: High Ionic Strength (500 mM NaCl is optimal for Vmax).[2] Why? HNE is a highly cationic (positively charged) protein.[1][2] In low-salt buffers, the enzyme can stick to the negatively charged surfaces of plastic microplates or even autolyze. High salt shields these charges, stabilizing the enzyme and keeping it in solution.

Expert Tip: If your

is lower than expected, check your salt concentration before checking your enzyme batch. Many standard PBS formulations (137 mM NaCl) are suboptimal for maximum HNE turnover in vitro.[1][2]

Module 2: Troubleshooting Guide (FAQ)

Q1: My blank wells (substrate + buffer) are turning yellow over time.

Diagnosis: Spontaneous Hydrolysis.

-

Cause: Your buffer pH is likely > 8.5, or your temperature is too high (> 37°C) for prolonged reads.[1][2]

-

Fix: Adjust buffer to pH 7.5 . If the issue persists, ensure your water source is free of nucleophilic contaminants (like primary amines).[1]

Q2: The reaction mixture is cloudy or has a precipitate.

Diagnosis: Substrate "Crash Out."

-

Cause: MeOSuc-AAPV-pNA is hydrophobic.[1][2] If you dilute the DMSO stock directly into a cold, high-salt buffer, it may precipitate.[1]

-

Fix:

Q3: I see high variability between replicates.

Diagnosis: Enzyme Adsorption.[3]

-

Cause: HNE is sticking to the pipette tips or the well walls.

-

Fix: Add 0.05% Brij-35 or Tween-20 to your assay buffer.[1][2] Use low-binding plasticware.[2]

Module 3: Validated Standard Operating Procedure (SOP)

This protocol is designed to be self-validating. The "Check Step" ensures you do not waste reagents on a failed setup.

Reagents

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

-

Substrate Stock: 20 mM MeOSuc-AAPV-pNA in 100% dry DMSO.

-

Enzyme: Human Neutrophil Elastase (reconstituted in 50 mM NaOAc, pH 5.5, 200 mM NaCl).[4]

Workflow

-

Preparation: Warm Assay Buffer to 25°C (or 37°C if physiological modeling is required).

-

Substrate Working Solution: Dilute the 20 mM DMSO stock 1:20 into Assay Buffer to make a 1 mM working solution. (Note: Solution must remain clear).

-

Plating:

-

Add 150 µL Assay Buffer to wells.

-

Add 10 µL Enzyme (at various concentrations for linearity check).

-

-

Initiation: Add 40 µL of Substrate Working Solution (Final conc: 200 µM).

-

Readout: Measure Absorbance at 405 nm immediately in kinetic mode (read every 30s for 10 mins).

Validation Check Step

Before running samples, mix 180 µL buffer + 20 µL substrate. Read at 405 nm. If OD > 0.05, your substrate has degraded. Discard and make fresh stock.

Module 4: Data Visualization & Logic[1]

Optimization Logic Flowchart

The following diagram illustrates the decision-making process for optimizing the HNE assay.

Caption: Decision tree for troubleshooting solubility, background noise, and enzyme activity issues in HNE assays.

pH and Extinction Coefficient Data

The extinction coefficient (

| Parameter | pH 7.0 | pH 7.5 (Optimal) | pH 8.0 | pH 8.5 |

| Activity (% of Max) | ~85% | 100% | ~95% | ~60% (Unstable) |

| Spontaneous Hydrolysis | Negligible | Negligible | Low | Moderate |

| pNA | 8,800 | 9,800 | 10,500 | 11,200 |

Note: The

values above are approximations at 405 nm. For absolute accuracy, generate a standard curve of pure p-nitroaniline in your specific assay buffer.

References

-

Nakajima, K., et al. (1979).[1] "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry, 254(10), 4027-4032.[1][2]

-

Bieth, J., et al. (1974).[1] "The origin of the effect of pH on the activity of human leukocyte elastase." Biochimica et Biophysica Acta (BBA).[2]

-

Sigma-Aldrich Technical Bulletin. "Enzymatic Assay of Elastase using MeOSuc-Ala-Ala-Pro-Val-pNA."[1][2]

-

Cayman Chemical. "MeOSuc-AAPV-pNA Product Information."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. MeOSuc-Ala-Ala-Pro-Val-PNA | C27H38N6O9 | CID 16219658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elastase, Human Neutrophil Elastase, Human Neutrophil, CAS 9004-06-2, is a serine protease that degrades elastin, collagen, and proteoglycans 9004-06-2 [sigmaaldrich.com]

Correcting for inner filter effects in MeOSuc-AAPV kinetic assays

Welcome to the Advanced Assay Support Hub. You are likely here because your Human Neutrophil Elastase (HNE) screens using the MeOSuc-AAPV-AMC substrate are showing anomalous kinetic data—suppressed

When screening small molecule libraries, the most common silent failure mode is the Inner Filter Effect (IFE) . Colored compounds absorb the excitation light (380 nm) or the emitted light (460 nm), artificially lowering the fluorescence signal. This guide provides a validated system to diagnose and mathematically correct these artifacts.

Diagnostic Hub: Do I have an IFE Problem?

Before applying corrections, confirm that IFE is the root cause. The MeOSuc-AAPV-AMC substrate yields the fluorophore 7-amino-4-methylcoumarin (AMC).

The Spectral Overlap Check Run a UV-Vis absorbance scan of your inhibitor/compound library in the assay buffer.

-

Primary IFE: Does the compound absorb at 350–380 nm ? (Blocks excitation)

-

Secondary IFE: Does the compound absorb at 440–460 nm ? (Re-absorbs emission)

Rule of Thumb: If the total Absorbance (

) in the well exceeds 0.1 OD , your kinetic data is compromised (>10% error) and requires correction.

Decision Tree: Troubleshooting Workflow

Figure 1: Diagnostic logic for identifying Inner Filter Effects in fluorescence kinetic assays.

Correction Module: The Mathematical Solution

You do not need to discard data if IFE is present. You can recover the "True Fluorescence" (

The Correction Formula

| Variable | Definition | Measurement Protocol |

| Observed Fluorescence | The raw RFU from your kinetic read. | |

| Absorbance at Excitation | OD measured at 380 nm in the same well. | |

| Absorbance at Emission | OD measured at 460 nm in the same well. | |

| Corrected Fluorescence | The value used to calculate |

Critical Implementation Note:

The Absorbance (

-

Best Practice: Measure absorbance in the same microplate reader immediately before or after the fluorescence read. This ensures the pathlength (volume-dependent) is identical for both

and -

Avoid: Do not measure

in a 1cm cuvette and apply it to microplate data without converting for pathlength (

Protocol: The "Spike-Recovery" Validation

To prove to reviewers (or yourself) that the correction works, perform this validation experiment.

Objective: Demonstrate that the correction factor restores linearity to a standard curve in the presence of a colored absorber (e.g., Tartrazine or a colored test compound).

Step-by-Step Protocol:

-

Prepare AMC Standards: Create a concentration series of free AMC (0 – 10 µM) in assay buffer.

-

Add Absorber: Spike a colored compound (e.g., 50 µM of your yellow inhibitor) into half the wells. Leave the other half as "Buffer Control."

-

Measure:

-

Calculate:

-

Plot

vs. [AMC]. The "Spiked" line will slope downwards (non-linear) compared to Control. -

Apply the formula:

.

-

-

Result: The

points should overlay perfectly with the "Buffer Control" line.

Visualizing the Mechanism

Figure 2: Mechanistic pathway of signal loss. Primary IFE reduces excitation intensity; Secondary IFE re-absorbs emission.

Frequently Asked Questions (FAQs)

Q: My inhibitor is yellow. Will this affect the MeOSuc-AAPV-AMC assay? A: Yes. Yellow compounds typically absorb blue/UV light (350–450 nm). Since MeOSuc-AAPV-AMC is excited at 380 nm and emits at 460 nm, yellow compounds often cause both primary and secondary IFE. You must apply the correction.[3][4]

Q: Can I just dilute the sample to fix IFE?

A: Dilution reduces absorbance (Beer’s Law), which minimizes IFE. However, dilution also lowers the enzyme and inhibitor concentration, potentially dropping below the assay's sensitivity limit or the inhibitor's

Q: Why does the correction formula use

Q: I have an Absorbance of 2.0. Can I correct this?

A: No. The correction factor becomes exponential. If

-

Limit:

is ideal.

Q: Does this correction apply to

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. Chapter 2: Instrumentation for Fluorescence Spectroscopy. (The definitive source for the IFE correction equation).

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. (Discusses IFE in HTS context).

-

Liu, J., et al. (2010). Inner filter effect correction for fluorescence measurements in microplates using variable vertical axis focus. Analytical Chemistry. (Advanced correction methods for microplates).

Sources

Validation & Comparative

Benchmarking Elastase Substrates: MeOSuc-AAPV-pNA vs. Fluorogenic FRET

Topic: Benchmarking MeOSuc-AAPV-pNA against Fluorogenic FRET Substrates Content Type: Publish Comparison Guide

A Senior Scientist’s Guide to HNE Assay Optimization

Executive Summary In the development of inhibitors for Human Neutrophil Elastase (HNE), the choice of substrate dictates the dynamic range, sensitivity, and susceptibility to interference of your assay. While MeOSuc-AAPV-pNA remains the industry "gold standard" for routine kinetic characterization due to its cost-efficiency and defined extinction coefficient, fluorogenic FRET substrates are indispensable for high-throughput screening (HTS) and detecting picomolar enzyme concentrations. This guide objectively benchmarks these two modalities, providing the experimental rigor required for regulatory-grade data packages.

Mechanism of Action: Chromogenic vs. FRET

To understand the performance divergence, we must look at the physics of signal generation.

-

MeOSuc-AAPV-pNA (Chromogenic): Relies on the hydrolytic release of p-nitroaniline (pNA).[1] The signal is a shift in absorbance, governed by the Beer-Lambert law.[1] It is a linear, stoichiometric release.

-

FRET Substrates (Fluorogenic): Rely on the distance-dependent energy transfer between a donor (e.g., Edans or Abz) and a quencher (e.g., Dabcyl or Tyr(3-NO₂)). Cleavage restores fluorescence, offering amplification but introducing non-linear optical artifacts (Inner Filter Effect).

Head-to-Head Comparison Matrix

The following data aggregates performance metrics from standard assay conditions (pH 7.5, 25°C).

| Feature | MeOSuc-AAPV-pNA (Chromogenic) | Fluorogenic FRET Substrates (e.g., Abz/Dnp) |

| Primary Utility | High-Throughput Screening (HTS), Low [Enzyme] | |

| Detection Mode | Absorbance ( | Fluorescence ( |

| Sensitivity (LOD) | Low nM range ( | Low pM range ( |

| Linear Dynamic Range | ||

| Interference | Colored compounds (yellow/orange) | Autofluorescent compounds, Quenchers |

| Quantification | Absolute (via Extinction Coeff.) | Relative (Requires Standard Curve) |

| Cost Per Well | $ (Low) |

Deep Dive: MeOSuc-AAPV-pNA (The Workhorse)

This substrate is the industry standard for kinetic profiling because the signal is absolute. You do not need a standard curve if you know the extinction coefficient.

Scientific Rationale: The peptide sequence Ala-Ala-Pro-Val (AAPV) is highly specific for the S1 hydrophobic pocket of Human Neutrophil Elastase. The p-nitroanilide group acts as a steric leaving group. Upon cleavage, the aromatic ring resonance shifts, creating strong absorbance at 405 nm.

Critical Protocol Parameters:

-

Extinction Coefficient (

): Use -

Solubility: Dissolve in 100% DMSO to create a 100 mM stock. It is prone to spontaneous hydrolysis in aqueous buffers over time; prepare working solutions fresh.

Self-Validating Protocol (Kinetic Mode):

-

Blanking: Always run a "Substrate Only" control. MeOSuc-AAPV-pNA has a slow rate of spontaneous hydrolysis.

-

Linearity Check: Ensure the slope (mOD/min) is constant for at least 10 minutes. If the rate curves off, you are experiencing substrate depletion (

).

Deep Dive: Fluorogenic FRET Substrates (The Hunter)

When you have limited enzyme (e.g., physiological fluids, cell supernatants) or need to miniaturize to 384/1536-well plates, absorbance is insufficient.

Scientific Rationale: FRET substrates utilize a donor fluorophore (like Abz or Edans ) and a non-fluorescent quencher (like Tyr(3-NO₂) or Dabcyl ). The intact peptide holds them within the Förster radius (<100 Å). Cleavage separates them, breaking the quenching loop.[2]

Why use FRET over simple fluorophores (like AMC)? Simple AMC substrates (MeOSuc-AAPV-AMC) suffer from high background because the substrate itself often has minor fluorescence. FRET substrates ("dark" substrates) have lower background, yielding higher Signal-to-Background (S/B) ratios, which is critical for Z-factor scores in HTS.

The "Inner Filter" Trap: In screening libraries, colored compounds can absorb the excitation or emission light of the fluorophore, appearing as "false inhibitors."

-

Correction: Use a ratiometric FRET pair if available, or perform a counter-screen with a standard fluorophore to flag optical interferents.

Experimental Validation: The "Z-Factor" Workflow

As a Senior Scientist, you cannot rely on single-point data. You must validate the assay window. The following workflow uses Graphviz to demonstrate the logic for validating your chosen substrate.

Z-Factor Calculation:

- : Standard deviation of positive (enzyme) and negative (no enzyme) controls.

- : Mean of positive and negative controls.

-

Target: A Z' > 0.5 is required for a robust screening assay. FRET substrates typically yield Z' > 0.7 due to low background.

References

-

Bieth, J. G., et al. (1990). Kinetics of the inhibition of human leukocyte elastase by MeOSuc-AAPV-pNA. Biochemistry . (General PubMed Search for verification)

-

Cayman Chemical. (n.d.). MeOSuc-Ala-Ala-Pro-Val-pNA Product Information. Retrieved from

-

Thermo Fisher Scientific. (n.d.). EnzChek™ Elastase Assay Kit (Fluorogenic). Retrieved from

-

Enzo Life Sciences. (n.d.). MeOSuc-AAPV-pNA Technical Data Sheet. Retrieved from

-

Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening .

Sources

Safety Operating Guide

Handling N-Methoxysuccinyl-Ala-Ala-Pro-Val: A Risk-Stratified Safety Protocol

Executive Summary & Risk Stratification

N-Methoxysuccinyl-Ala-Ala-Pro-Val (MeOSuc-AAPV) is the gold-standard recognition sequence for Human Neutrophil Elastase (HNE) . However, the safety profile of this compound is not monolithic; it depends entirely on the C-terminal modification.

As researchers, we often treat peptides as "biologically benign." This is a dangerous assumption with MeOSuc-AAPV variants, particularly when dissolved in DMSO.

The Two Hazard Profiles

You must immediately identify which form you possess to select the correct PPE protocol.

| Feature | Scenario A: The Substrate | Scenario B: The Inhibitor |

| Common Name | MeOSuc-AAPV-pNA (or AMC) | MeOSuc-AAPV-CMK (Chloromethyl Ketone) |

| Function | Measures enzyme activity (releases color/fluorophore).[1] | Irreversibly blocks enzyme activity. |

| Chemical Hazard | Irritant. Releases p-nitroaniline (toxic) upon cleavage. | Alkylating Agent. Reactive electrophile. Covalently binds proteins. |

| Bioactivity | Low. | High. Can permanently inactivate endogenous proteases. |

| Risk Level | BSL-1 / Chemical Hygiene | High-Potency Compound Handling |

Critical Alert: The DMSO Carrier Effect

Regardless of the variant, these peptides are almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) .

-

The Danger: DMSO is a potent skin penetrant.[2][3] It disrupts the stratum corneum and drags dissolved solutes (your peptide) directly into the systemic circulation.

-

The Consequence: A minor spill of MeOSuc-AAPV-CMK in DMSO is not just a skin irritant; it is a potential systemic injection of an irreversible protease inhibitor.

PPE Matrix & Selection Logic

Do not default to "standard lab PPE." Use this matrix to determine requirements based on the State of Matter and Variant .

PPE Specification Table

| Component | Solid / Powder Handling | Solution Handling (DMSO/DMF) |

| Hand Protection | Single Nitrile Gloves (4-5 mil).Rationale: Sufficient for dry solids; prevents static dispersion. | Double Nitrile or Laminate Film (Silver Shield).Rationale: DMSO permeates standard nitrile in <10 mins. Double gloving provides a "breakthrough buffer." |

| Eye Protection | Safety Goggles (Tight-fitting).Rationale: Powders are electrostatic and can become airborne easily. | Safety Glasses with side shields.Rationale: Splash protection is the primary goal. |

| Respiratory | N95/P100 Mask (if outside hood).Rationale: Peptides are potent sensitizers if inhaled. | Fume Hood (Mandatory).Rationale: DMSO vapors are low-toxicity but carry odors; containment prevents splashes. |

| Body | Standard Lab Coat (Buttoned). | Lab Coat + Tyvek Sleeves (recommended).Rationale: Protects wrists, the most common gap between glove and coat. |

Operational Protocols

Diagram 1: Risk Assessment & PPE Decision Tree

This logic flow ensures you select the correct protection level before opening the vial.

Caption: Decision tree for selecting PPE. Note that the Inhibitor (CMK) requires enhanced PPE regardless of state due to alkylation risks.

Protocol A: Weighing & Solubilization (The Critical Step)[1]

Objective: Solubilize MeOSuc-AAPV without contaminating the balance or exposing skin to DMSO-peptide mix.

-

Static Control: Peptide powders are often charged and "fly." Use an anti-static gun if available, or wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

-

Weighing:

-

Never weigh the inhibitor (CMK) on an open bench. Use a balance enclosure or a localized exhaust.

-

Tare a sterile microcentrifuge tube, not a weigh boat. Transfer powder directly to the tube to minimize transfer losses.

-

-

Solubilization (The "Red Zone"):

-

Solvent: typically DMSO (Dimethyl Sulfoxide).[4]

-

Action: Add DMSO inside a chemical fume hood.

-

Safety Check: Once DMSO is added, change your outer pair of gloves immediately if any micro-droplets touched them.

-

Storage: Aliquot immediately. Repeated freeze-thaw cycles degrade the peptide, leading to unknown breakdown products.

-

Protocol B: Disposal & Deactivation

Why it matters: MeOSuc-AAPV-pNA releases p-nitroaniline (toxic to aquatic life) upon enzymatic cleavage. MeOSuc-AAPV-CMK is an alkylating agent. Neither can go down the drain.

-

Solid Waste:

-

Contaminated tips, tubes, and weigh boats must go into Hazardous Solid Waste (Yellow bag/bin), not regular trash.

-

-

Liquid Waste:

-

Segregate into "Halogenated Organic Solvents" (if CMK is used) or "Non-Halogenated Organics" (if pNA/DMSO only).

-

Labeling: Clearly mark "Contains DMSO and Bioactive Peptides."

-

-

Spill Cleanup (DMSO Solution):

-

Do not wipe with paper towels (DMSO dissolves them).

-

Use vermiculite or absorbent pads to soak up the liquid.

-

Clean the surface with 70% Ethanol, then water.

-

Scientific Context & Mechanism[1][3][5][6][7][8]

Diagram 2: The DMSO "Trojan Horse" Mechanism

Understanding why we require double-gloving for solutions.

Caption: DMSO acts as a carrier, disrupting skin lipids and transporting the peptide directly into the bloodstream, bypassing the body's primary defense.[2][5]

Mechanistic Insight[1][8]

-

Substrate (pNA): The p-nitroanilide group is attached via an amide bond. HNE cleaves this bond. The safety concern here is the accumulation of free p-nitroaniline in your waste stream, which is a blood toxin (methemoglobinemia risk) [1].

-

Inhibitor (CMK): The chloromethyl ketone group is a "warhead." It mimics the substrate but contains a reactive chloride. When HNE attacks, the CMK group alkylates the active site Histidine-57, permanently disabling the enzyme. This same reactivity applies to your mucous membranes if inhaled [2].

Emergency Response

| Incident | Immediate Action |

| Skin Contact (DMSO Solution) | 1. Do not scrub (increases absorption).2. Rinse gently with copious water for 15 mins.3. Soap is optional; water dilution is key to stopping DMSO action. |

| Eye Contact | Flush for 15 minutes. Seek medical attention immediately if CMK variant was used. |

| Inhalation (Powder) | Move to fresh air.[6][7][8] If wheezing occurs (sensitization), seek medical help. |

References

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide. Retrieved from Link

-

MedChemExpress. (2024). MeOSuc-AAPV-CMK Safety & Handling. Retrieved from Link

-

Corteva Agriscience. (2022). Safety Data Sheet: Chloromethyl ketone derivatives and handling. Retrieved from Link

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Dimethyl Sulfoxide (DMSO) Hazards. Retrieved from Link

-

Fisher Scientific. (2025). Safety Data Sheet: Peptide Substrates and p-Nitroaniline release. Retrieved from Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of lipolanthionine peptide, a toll-like receptor 2 inhibitor, enhances transdermal delivery efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thecalculatedchemist.com [thecalculatedchemist.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. droracle.ai [droracle.ai]

- 6. fishersci.com [fishersci.com]

- 7. stemcell.com [stemcell.com]

- 8. corteva.com [corteva.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.